4-Hydroxyisoquinoline-3-carbohydrazide
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Overview
Description
. This compound is characterized by its unique structure, which includes a hydroxy group at the 4-position and a carbohydrazide group at the 3-position of the isoquinoline ring.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxyisoquinoline-3-carbohydrazide is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral therapy .
Mode of Action
This compound interacts with the HIV-1 integrase enzyme by binding to its active site . The carboxylic and hydroxyl groups of the compound chelate the Mg^2+ ion in the active site, which is essential for the enzyme’s function . This interaction inhibits the enzyme’s ability to integrate the viral DNA into the host cell’s genome, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of the HIV-1 integrase enzyme disrupts the viral replication process. Specifically, it prevents the two key steps catalyzed by this enzyme: the 3’-processing and the strand transfer . These steps involve the endonucleolytic sequence-specific hydrolysis of the 3’-ends of the viral cDNA and the ligation of the viral 3’-OH cDNA ends to the phosphate backbone of the host DNA acceptor, respectively . By inhibiting these steps, this compound effectively halts the life cycle of the HIV-1 virus.
Result of Action
The inhibition of the HIV-1 integrase enzyme by this compound results in a decrease in the replication of the HIV-1 virus . This can potentially lead to a reduction in viral load and an improvement in the immune response of the infected individual .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It has been suggested that this compound may have certain threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It has been suggested that this compound may interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It has been suggested that this compound may interact with certain transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It has been suggested that this compound may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 4-Hydroxyisoquinoline-3-carbohydrazide typically involves the reaction of isoquinoline derivatives with hydrazine hydrate under reflux conditions. This method allows for the conversion of the carboxylic acid functionality to the corresponding carbohydrazide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Hydroxyisoquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy and carbohydrazide groups can participate in substitution reactions, introducing various substituents into the molecule.
Condensation Reactions: The carbohydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acid catalysts for condensation reactions. Major products formed from these reactions include quinones, dihydro derivatives, and hydrazones.
Scientific Research Applications
4-Hydroxyisoquinoline-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxyisoquinoline-3-carbohydrazide can be compared with other similar compounds, such as:
4-Hydroxyquinoline-3-carbohydrazide: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
4-Hydroxyisoquinoline: Lacks the carbohydrazide group, making it less versatile in terms of chemical reactions and applications.
Isoquinoline derivatives: These compounds share the isoquinoline ring structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of hydroxy and carbohydrazide groups, which confer a wide range of reactivity and biological activity.
Properties
IUPAC Name |
4-hydroxyisoquinoline-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)8-9(14)7-4-2-1-3-6(7)5-12-8/h1-5,14H,11H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKDMJZFMNFYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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